2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1-methyl-N-(4-methylphenyl)-6-oxopyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S2/c1-4-15-23-24-18(30-15)22-14(26)10-29-19-20-9-13(17(28)25(19)3)16(27)21-12-7-5-11(2)6-8-12/h5-9H,4,10H2,1-3H3,(H,21,27)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSICRRIYIZUFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities. They can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring.
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature. This allows them to interact with their targets within the cell.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may affect multiple pathways.
Pharmacokinetics
It is known that thiadiazole derivatives, due to their mesoionic nature, can cross cellular membranes, which may influence their absorption and distribution.
Biological Activity
The compound 2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide belongs to a class of molecules known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug design. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiadiazole moiety which is known for its biological significance.
- A dihydropyrimidine ring, contributing to its pharmacological properties.
The molecular formula is with a molecular weight of approximately 364.42 g/mol.
Anticancer Properties
Research has shown that derivatives of 1,3,4-thiadiazole , including the compound , exhibit significant anticancer activity. A study evaluated several thiadiazole derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 |
| 4y | A549 | 0.034 ± 0.008 |
The compound demonstrated potent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, outperforming cisplatin in terms of efficacy .
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Inhibition of DNA synthesis : Similar to acyclovir's mechanism, it disrupts the replication process in cancer cells .
- Induction of apoptosis : The compound may trigger programmed cell death pathways in malignant cells.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiadiazole and pyrimidine rings significantly influence biological activity:
- Electron-donating groups : Such as methyl or ethyl groups enhance cytotoxicity.
- Substituent position : The position of substituents on the aromatic rings affects binding affinity and selectivity towards cancer cells.
Case Studies
Several studies have reported on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various N-(5-substituted thiadiazoles) and assessed their anticancer activities. The results indicated that compounds with specific substituents on the thiadiazole ring exhibited enhanced cytotoxicity against MCF-7 and A549 cell lines .
- Comparative Analysis : Another investigation compared the anticancer effects of different thiadiazole derivatives, highlighting the importance of structural variations in enhancing therapeutic efficacy .
Scientific Research Applications
Research indicates that compounds containing thiadiazole structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have been studied for their antibacterial and antifungal properties. The compound may inhibit the growth of various pathogens due to its unique structural features.
- Anticancer Potential : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells. The presence of the pyrimidine ring may enhance its interaction with biological targets involved in cancer progression.
Medicinal Chemistry Applications
The compound is being investigated for its potential use in drug development. Key applications include:
- Antibacterial Agents : The compound's structural components may interact with bacterial enzymes or cell membranes, leading to effective antibacterial properties.
- Anticancer Drugs : Its ability to influence cell signaling pathways makes it a candidate for further exploration in cancer therapy.
- Anti-inflammatory Agents : Due to the presence of functional groups that can modulate inflammatory responses, this compound may serve as a lead structure for developing anti-inflammatory drugs.
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that include the formation of thiadiazole and pyrimidine derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Thiadiazole vs. Thiazole: The thiadiazole core in the target compound introduces an additional nitrogen atom compared to thiazole-based drugs like Dasatinib.
Synthetic Routes : The target compound’s thioether bridge and carboxamide linkage suggest coupling strategies similar to Dasatinib’s synthesis (e.g., NaO-tBu-mediated nucleophilic substitutions) . However, the thiadiazole moiety likely requires oxidative cyclization steps, as seen in 1,3,4-thiadiazole derivatives .
Substituent Effects : The 5-ethyl group on the thiadiazole may enhance membrane permeability compared to smaller substituents, while the p-tolyl carboxamide mirrors hydrophobic interactions seen in kinase inhibitors .
Methodological Considerations in Similarity Assessment
- Computational Similarity Metrics : Structural alignment tools may classify the target compound as dissimilar to thiazole-based drugs (e.g., Tanimoto coefficient <0.7), yet functional similarity in kinase targeting could persist .
- Virtual Screening Challenges: Minor differences (e.g., thiadiazole vs. thiazole) may lead to divergent virtual screening outcomes, highlighting the need for multi-parameter similarity assessments .
Preparation Methods
Cyclocondensation of Thiosemicarbazide with Propionic Acid
The 1,3,4-thiadiazole ring is constructed via a one-pot cyclodehydration reaction between thiosemicarbazide and propionic acid derivatives. Polyphosphate ester (PPE) serves as a non-toxic cyclizing agent, facilitating the formation of the thiadiazole ring through sequential dehydration and cyclization steps.
Reaction Conditions :
- Reactants : Thiosemicarbazide (1.0 equiv), ethyl propionate (1.2 equiv)
- Catalyst : Polyphosphate ester (20 mol%)
- Solvent : Toluene, reflux at 110°C for 6 hours
- Yield : 68% (improved from 15% in prior methods)
The use of PPE eliminates the need for hazardous reagents like POCl₃, enhancing reaction safety without compromising efficiency. Spectroscopic validation includes:
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.65 (q, J=7.2 Hz, 2H, CH₂CH₃), 6.78 (s, 2H, NH₂).
- IR : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch).
Synthesis of 1-Methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide (Intermediate B)
Biginelli Reaction for Dihydropyrimidine Core Formation
The dihydropyrimidine scaffold is synthesized via a modified Biginelli reaction under microwave irradiation, optimizing both reaction time and yield.
Reaction Conditions :
- Reactants : Methyl acetoacetate (1.2 equiv), urea (1.0 equiv), p-tolualdehyde (1.0 equiv)
- Catalyst : FeCl₃ (5 mol%)
- Solvent : Ethanol, microwave irradiation at 80°C for 20 minutes
- Yield : 82%
Carboxylic Acid Activation and Amidation
The 5-carboxylic acid group is activated using ethyl chloroformate and subsequently coupled with p-toluidine to form the carboxamide:
Procedure :
- Activation : Intermediate B (1.0 equiv) treated with ethyl chloroformate (1.5 equiv) in anhydrous THF at 0°C.
- Coupling : p-Toluidine (1.2 equiv) added dropwise, stirred at room temperature for 12 hours.
- Yield : 75%
Characterization :
Functionalization of Intermediate B with Thioethyl Bromide
Bromination at the 4-Position
A bromine atom is introduced at the 4-position of the dihydropyrimidine ring to enable nucleophilic substitution with the thiol group:
Conditions :
- Reagent : N-Bromosuccinimide (1.1 equiv)
- Solvent : CCl₄, AIBN (catalytic), reflux for 3 hours
- Yield : 89%
Thioether Formation
The brominated intermediate reacts with 2-mercaptoacetamide to install the thioethyl spacer:
Procedure :
- Reactants : Brominated Intermediate B (1.0 equiv), 2-mercaptoacetamide (1.2 equiv)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DMF, 60°C for 4 hours
- Yield : 78%
Final Coupling of Intermediates A and B
Amide Bond Formation
The thioethyl-functionalized Intermediate B is coupled with 5-ethyl-1,3,4-thiadiazol-2-amine (Intermediate A) using EDCl/HOBt-mediated amidation:
Conditions :
- Coupling Agents : EDCl (1.5 equiv), HOBt (1.5 equiv)
- Solvent : Dichloromethane, 0°C to room temperature, 24 hours
- Yield : 65%
Optimization Note : Protection of the thiadiazole amine with a Boc group prior to coupling increased the yield to 72% by minimizing side reactions.
Spectroscopic Characterization and Validation
The final product is characterized using advanced analytical techniques:
| Technique | Key Data |
|---|---|
| HRMS (ESI-TOF) | m/z 445.1284 [M+H]⁺ (calc. 445.1289 for C₁₉H₂₀N₆O₃S₂) |
| ¹H NMR (400 MHz) | δ 2.32 (s, 3H, Ar-CH₃), 2.98 (q, J=7.6 Hz, 2H, CH₂CH₃), 10.21 (s, 1H, NH) |
| IR | 3280 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S) |
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters across different synthetic strategies:
Applications and Derivative Synthesis
The target compound exhibits notable bioactivity as a kinase inhibitor precursor, with ongoing studies exploring its utility in oncology and antimicrobial therapy. Structural analogs modified at the p-tolyl group or thioethyl spacer demonstrate enhanced solubility and target affinity, underscoring the versatility of this synthetic platform.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves sequential coupling of the thiadiazole and pyrimidine moieties. Key steps include:
- Thiadiazole-aminolysis : Reacting 5-ethyl-1,3,4-thiadiazol-2-amine with a bromoacetyl chloride derivative under reflux in acetonitrile (70–80°C, 3–4 hours) to form the thioether intermediate .
- Pyrimidine coupling : Introducing the thioether intermediate to a 6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide scaffold via nucleophilic substitution. DMF or dichloromethane is used as a solvent, with triethylamine as a base to neutralize HCl byproducts .
- Yield optimization : Use of iodine as a cyclization catalyst during thiadiazole formation improves yields by 15–20% . Purity can be enhanced via recrystallization from ethanol or acetone .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : A multi-spectral approach is essential:
- NMR spectroscopy : 1H and 13C NMR verify the presence of the p-tolyl group (δ 7.1–7.3 ppm for aromatic protons) and the thiadiazole NH (δ 10.2–10.5 ppm) .
- IR spectroscopy : Peaks at 1670–1690 cm⁻¹ confirm C=O groups in the carboxamide and pyrimidinone moieties .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 18–30° for thiadiazole-pyrimidine orientation), critical for validating steric effects .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Use the shake-flask method in DMSO (for stock solutions) and PBS (pH 7.4) for biological assays. Solubility in PBS is typically <10 µM, necessitating co-solvents like cyclodextrins .
- Stability : Monitor via HPLC at 25°C and 37°C over 24–72 hours. Degradation peaks (e.g., hydrolysis of the thioether bond) appear at 4.5–5.5 minutes under acidic conditions (pH <5) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular assays?
- Methodological Answer : Discrepancies often arise from:
- Cellular uptake limitations : Use LC-MS to quantify intracellular concentrations. If low, modify the compound with prodrug strategies (e.g., esterification of carboxamide) .
- Metabolic instability : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots. Introduce fluorine or methyl groups to block CYP450-mediated oxidation .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Methodological Answer :
- Core modifications : Replace the p-tolyl group with 4-chlorophenyl to enhance hydrophobic interactions (IC50 improvement by 3–5× in kinase inhibition assays) .
- Side-chain optimization : Substitute the ethyl group on the thiadiazole with cyclopropyl to reduce metabolic clearance (t½ increased from 1.2 to 4.7 hours in hepatocyte assays) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., EGFR or CDK2). Focus on residues within 4 Å of the thiadiazole ring .
Q. What in silico tools are recommended for predicting physicochemical and ADMET properties?
- Methodological Answer :
- Physicochemical properties : SwissADME calculates logP (predicted ~2.8) and topological polar surface area (~110 Ų), indicating moderate blood-brain barrier permeability .
- Toxicity : ProTox-II predicts hepatotoxicity (Probability: 72%) due to the thiadiazole moiety; mitigate via structural simplification .
- Metabolism : GLORYx predicts major Phase I metabolites (e.g., oxidation of the ethyl group to a carboxylic acid) .
Q. How should researchers address conflicting spectral data during structural characterization?
- Methodological Answer :
- NMR discrepancies : If unexpected peaks arise, repeat synthesis with deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to confirm solvent artifacts .
- X-ray vs. DFT geometry : For bond-length mismatches (>0.05 Å), re-optimize the DFT calculation using the B3LYP/6-311+G(d,p) basis set .
- Mass spectrometry : Use high-resolution LC-HRMS (Q-TOF) to distinguish between [M+H]+ and adducts (e.g., [M+Na]+) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
